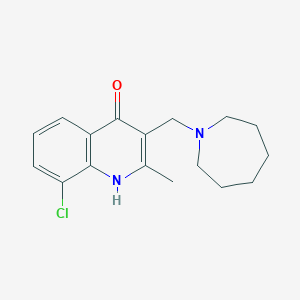
3-chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to this compound often involves multi-step organic reactions, starting from simple precursors to achieve the desired heterocyclic and dione functionalities. For example, Nguyen et al. (2023) demonstrated the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one via a three-component reaction, showcasing the complexity and creativity required in synthetic organic chemistry (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a pyrrolo[3,4-c]pyrrole-1,4-dione core, which is a common feature among compounds exhibiting interesting optical and electronic properties. Zhang & Tieke (2008) described the synthesis and characteristics of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, highlighting the significance of molecular structure on the material's properties (Zhang & Tieke, 2008).
Chemical Reactions and Properties
The reactivity of the pyrrole-dione core allows for various chemical transformations. For instance, Ghelfi et al. (2003) investigated the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide, leading to 5-methoxylated 3-pyrrolin-2-ones, indicating the potential for chemical modifications and applications in synthesizing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Eigenschaften
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-4-3-5-14(10-11)24-16-15(19)17(21)20(18(16)22)12-6-8-13(23-2)9-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDZMYQSCDXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-methoxyphenyl)-4-(3-methylphenoxy)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)



![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)

![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)

![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)
![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)
![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)


![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)